molecular formula C10H18O B1584068 2-Isopropyl-5-methyl-2-hexenal CAS No. 35158-25-9

2-Isopropyl-5-methyl-2-hexenal

Katalognummer: B1584068
CAS-Nummer: 35158-25-9
Molekulargewicht: 154.25 g/mol
InChI-Schlüssel: IOLQAHFPDADCHJ-UXBLZVDNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Isopropyl-5-methyl-2-hexenal is an organic compound with the molecular formula C₁₀H₁₈O. It is a volatile aroma constituent found in malted barley and roasted coffee beans .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Isopropyl-5-methyl-2-hexenal can be synthesized using 3-methylbutyraldehyde as a raw material. The process involves the use of a solid alkali catalyst, such as alumina supported alkali metal hydroxide or alkali carbonate . This method avoids the use of alkaline aqueous solutions, reducing the treatment and discharge of alkaline wastewater. The solid alkali catalyst used in this process has high activity, leading to a higher yield of the desired product and simplifying the separation and purification steps .

Industrial Production Methods: In industrial settings, this compound is produced through the Maillard reaction between leucine and 3-methylbutanal . This reaction is commonly used in the food industry to create flavor compounds.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Isopropyl-5-methyl-2-hexenal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur in the presence of halogens or other nucleophiles.

Major Products Formed:

    Oxidation: The oxidation of this compound typically results in the formation of carboxylic acids or ketones.

    Reduction: Reduction leads to the formation of alcohols.

    Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Toxicological Studies

Research on the toxicological profile of 2-Isopropyl-5-methyl-2-hexenal indicates that it is not expected to be genotoxic. Studies have shown that the compound has a No Observed Adverse Effect Level (NOAEL) of 200 mg/kg/day, suggesting a favorable safety profile for human exposure . Additionally, skin sensitization studies indicate a No Expected Sensitization Induction Level (NESIL) of 590 μg/cm², which is considered low .

Environmental Safety

The environmental assessment of this compound reveals that it is not persistent, bioaccumulative, or toxic (PBT) according to the International Fragrance Association (IFRA) Environmental Standards. Its risk quotients are below 1, indicating minimal environmental impact when used within current volume limits in North America and Europe .

Biochemical Research

As a volatile compound found in malted barley and roasted coffee beans, this compound can be formed via the Maillard reaction. This property makes it a subject of interest in food chemistry and flavor development studies .

Flavor Profile Enhancement

This compound is utilized as a flavoring agent due to its ability to impart unique sensory characteristics to food products. It is particularly noted for adding cocoa powder notes to chocolate and dry woody notes to blueberry and cranberry flavors .

Case Study: Flavor Development

In a study focusing on flavor enhancement in chocolate products, the addition of this compound resulted in improved sensory evaluations by trained panels, highlighting its effectiveness as a flavor modifier .

Aroma Characteristics

In the fragrance industry, this compound is valued for its aromatic properties. It serves as a key ingredient in various fragrance formulations, contributing to the overall scent profile with its unique characteristics derived from its chemical structure .

Application in Tobacco Products

The compound has been patented for use as a flavorant in tobacco products, where it enhances the sensory experience without compromising safety standards . This application demonstrates its versatility across different product categories.

Regulatory Status

The compound has undergone extensive safety evaluations by organizations such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which have deemed it safe for use within specified limits in food products .

Risk Assessment Findings

Current assessments indicate that exposure levels for consumers are below established thresholds for toxicity and sensitization, reinforcing its safety profile when used appropriately .

Wirkmechanismus

The mechanism of action of 2-Isopropyl-5-methyl-2-hexenal involves its interaction with various molecular targets and pathways. In the Maillard reaction, it reacts with amino acids like leucine to form complex flavor compounds . This reaction involves the formation of Schiff bases and Amadori rearrangement products, which contribute to the compound’s aromatic properties.

Vergleich Mit ähnlichen Verbindungen

    2-Hexenal: Another aldehyde with a similar structure but different substituents.

    5-Methyl-2-propan-2-ylhex-2-enal: A structural isomer with similar properties.

    Isodihydrolavandulyl aldehyde: Another name for 2-Isopropyl-5-methyl-2-hexenal.

Uniqueness: this compound is unique due to its specific aroma profile and its role in the Maillard reaction. Its ability to form complex flavor compounds makes it valuable in the food and fragrance industries .

Biologische Aktivität

2-Isopropyl-5-methyl-2-hexenal (CAS Number: 69104-96-7) is an organic compound with diverse applications in the fields of chemistry, biology, and industry. It is primarily recognized for its role in flavor and fragrance formulations, but recent studies have begun to explore its biological activity and potential therapeutic properties.

  • Molecular Formula : C10H18O
  • Appearance : Pale yellow liquid with a powerful woody, herbaceous aroma .
  • Reactivity : This compound can undergo oxidation to form corresponding carboxylic acids, which may influence its biological properties.

The biological activity of this compound is linked to its interactions with various molecular targets. Key areas of research include:

  • Flavor Compounds Formation : In the Maillard reaction, it reacts with amino acids (e.g., leucine) to create complex flavor compounds, which may have implications for food science and nutrition.
  • Potential Therapeutic Properties : Preliminary studies suggest that it may exhibit anti-inflammatory effects and modulate immune responses. For example, salicylaldehyde, a related compound, has shown to suppress IgE-mediated activation of mast cells, indicating a possible pathway for this compound's effects on immune function .

Toxicological Profile

Research indicates that this compound has a favorable safety profile:

  • Acute Toxicity : Studies on similar compounds suggest low acute toxicity levels. The NOAEL (No Observed Adverse Effect Level) for repeated dose toxicity was identified at 200 mg/kg/day .
  • Skin Sensitization : Human maximization tests have shown no significant skin sensitization reactions in most subjects, although some isolated cases have been reported .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Flavoring Group Evaluation : The European Food Safety Authority (EFSA) evaluated the compound as part of flavoring group assessments, providing insights into its safety and usage levels in food products .
  • Instrumental Measurements : Research utilizing electronic tongues has assessed the taste attributes of beers containing this compound, highlighting its sensory contributions in food science .
  • Inflammation Studies : Investigations into related compounds have demonstrated potential anti-inflammatory effects that warrant further exploration into their mechanisms and therapeutic applications .

Data Summary Table

Property/StudyFindings/Details
Molecular Formula C10H18O
Appearance Pale yellow liquid; woody aroma
NOAEL (Repeated Dose) 200 mg/kg/day
Skin Sensitization Mostly non-sensitizing; isolated reactions noted
Applications Flavoring agent, potential therapeutic uses
Mechanism of Action Interaction with amino acids in Maillard reaction

Eigenschaften

CAS-Nummer

35158-25-9

Molekularformel

C10H18O

Molekulargewicht

154.25 g/mol

IUPAC-Name

(Z)-5-methyl-2-propan-2-ylhex-2-enal

InChI

InChI=1S/C10H18O/c1-8(2)5-6-10(7-11)9(3)4/h6-9H,5H2,1-4H3/b10-6+

InChI-Schlüssel

IOLQAHFPDADCHJ-UXBLZVDNSA-N

SMILES

CC(C)CC=C(C=O)C(C)C

Isomerische SMILES

CC(C)C/C=C(\C=O)/C(C)C

Kanonische SMILES

CC(C)CC=C(C=O)C(C)C

Dichte

0.840-0.846

Key on ui other cas no.

35158-25-9

Physikalische Beschreibung

Pale yellow liquid;  powerful woody, herbaceous aroma

Piktogramme

Irritant

Löslichkeit

Insoluble in water
soluble (in ethanol)

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 2-isopropyl-5-methyl-2-hexenal?

A1: this compound, also known as methylionone alpha, possesses the following characteristics:

  • Spectroscopic Data:
    • IR Spectrum: Characterized by strong absorption bands, notably for the carbonyl group (C=O) and alkenyl group (C=C). []
    • 1H NMR and 13C NMR Spectra: Provide detailed structural information about the hydrogen and carbon environments within the molecule. []

Q2: How is this compound synthesized?

A: The primary method for synthesizing this compound involves the aldol condensation of isovaleraldehyde. [, ] This reaction is typically catalyzed by a base, with sodium hydroxide being a common choice. [, ] Research indicates that the yield of this compound can be optimized by adjusting factors such as:

  • Catalyst type and concentration: Sodium hydroxide has proven effective, with an optimal dosage of 3.0% by weight relative to isovaleraldehyde. []
  • Phase transfer catalyst (PTC) type and concentration: Tetrabutylammonium bromide is a suitable PTC, used at a concentration of 1.0% by weight relative to isovaleraldehyde. []
  • Reaction time and temperature: A reaction time of 3 hours under reflux conditions is generally suitable. [, ]

Q3: What are the applications of this compound?

A: this compound is primarily utilized as a fragrance ingredient in various products. [] Its aroma profile contributes to the overall sensory experience of these products.

Q4: How does the aroma profile of this compound contribute to the flavor of certain beverages?

A: Research suggests that this compound, as an aldol condensation product of 3-methylbutanal, significantly contributes to the aroma profile of wort brewed with dark specialty malts. [] The compound's presence, alongside other Maillard reaction products, influences the overall sensory experience of these beverages.

Q5: Has the safety of this compound as a fragrance ingredient been assessed?

A: Yes, the Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment of this compound. [] While the specific details of the assessment are not provided in the abstract, this highlights the importance of evaluating the safety of fragrance ingredients.

Q6: Are there any analytical techniques used to identify and quantify this compound?

A6: Several analytical techniques have been employed to identify and quantify this compound in various matrices. These include:

  • Headspace solid-phase microextraction combined with gas chromatography-mass spectrometry (HS-SPME-GC-MS): Utilized for characterizing volatile aroma compounds in crystal malt samples. []
  • Stir bar sorptive extraction-thermal desorption/gas chromatography-mass spectrometry (SBSE-TDU/GC-MS): Used to analyze the volatile constituents of cocoa extract. []

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